molecular formula C17H18BrN3OS B2785598 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 893983-35-2

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2785598
CAS No.: 893983-35-2
M. Wt: 392.32
InChI Key: OXYMCTJPEBGKTQ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl (-S-) linker connected to a 1-(piperidin-1-yl)ethan-1-one moiety. The sulfanyl group may contribute to hydrogen bonding or redox activity, while the piperidine ring is a common pharmacophore in medicinal chemistry, influencing bioavailability and target engagement .

Synthesis involves diazo transfer reactions starting from 2-(4-bromophenyl)acetic acid, followed by amination with piperidine under reflux conditions .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYMCTJPEBGKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound.

    Bromination: The pyridazine ring is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

    Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the sulfanyl linkage.

    Piperidinyl Substitution: Finally, the piperidinyl group is introduced through a substitution reaction with a suitable piperidine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) bridge between the pyridazine and ethanone moieties is susceptible to oxidation and substitution reactions.

Reaction TypeReagents/ConditionsProductsMechanismSupporting Data
Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBA, or KMnO<sub>4</sub>Sulfoxide (–SO–) or sulfone (–SO<sub>2</sub>–)Electrophilic oxidation of sulfurAnalogous pyridazinone sulfides undergo oxidation to sulfones under mild conditions .
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Thioether derivativesNucleophilic substitution at sulfurPiperidine-thioether analogs synthesized via alkylation demonstrate retained bioactivity .

Pyridazine Ring Reactivity

The pyridazine ring participates in electrophilic substitution and reduction reactions.

Reaction TypeReagents/ConditionsProductsMechanismSupporting Data
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitro-pyridazine derivativesNitronium ion attack at electron-rich positionsSimilar pyridazine derivatives undergo nitration at the 5-position .
Reduction H<sub>2</sub>, Pd/CPartially saturated pyridazine (e.g., 1,2-dihydropyridazine)Catalytic hydrogenation of the N=N bondHydrogenation of pyridazine rings is well-documented in heterocyclic chemistry .

Bromophenyl Group Reactivity

The para-bromophenyl substituent facilitates cross-coupling and nucleophilic aromatic substitution.

Reaction TypeReagents/ConditionsProductsMechanismSupporting Data
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acidBiaryl derivativesTransmetalation and reductive eliminationBromophenyl groups in related compounds undergo Suzuki coupling with >80% yield .
Nucleophilic Substitution KOH, aminesAminophenyl derivativesSNAr displacement of bromide4-Bromophenyl analogs react with piperidine to form aminophenyl products .

Piperidine-Ketone Reactivity

The piperidin-1-yl-ethanone moiety undergoes condensation and nucleophilic additions.

Reaction TypeReagents/ConditionsProductsMechanismSupporting Data
Condensation NH<sub>2</sub>NH<sub>2</sub>, EtOHHydrazone derivativesNucleophilic attack at carbonylPiperidine ketones form hydrazones for bioactivity studies .
Grignard Addition RMgX, THFTertiary alcohol derivativesNucleophilic addition to ketoneEthanol-derived ketones react with Grignard reagents to form alcohols .

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of this compound with similar pyridazine derivatives:

CompoundKey Functional GroupsDominant ReactionsBioactivity Correlation
Target Compound Bromophenyl, sulfanyl, piperidine-ketoneOxidation, Suzuki coupling, condensationEnzyme inhibition (e.g., AChE)
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one Chlorophenyl, sulfanyl, piperidine-ketoneSNAr substitution, oxidationAntimicrobial activity
1-(4-Bromophenyl)-2-(4-phenyltriazol-1-yl)ethanone Bromophenyl, triazoleClick chemistry, photolysisPhotodynamic therapy applications

Mechanistic Insights

  • Oxidation Selectivity : The sulfanyl group oxidizes preferentially over the pyridazine ring due to lower bond dissociation energy (–S– vs. C–N).

  • Coupling Efficiency : Suzuki reactions proceed optimally at 80–100°C with Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .

  • Steric Effects : Bulky substituents on the piperidine ring hinder nucleophilic additions to the ketone .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including those similar to 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one, exhibit promising anticancer properties. A study highlighted the effectiveness of pyridazine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancers. The presence of bromine substituents has been linked to enhanced cytotoxicity against specific cancer types .

Antimicrobial Properties

Compounds containing pyridazine and thiol functionalities have shown significant antimicrobial activity. The thioether group in the compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly useful in developing new antibiotics against resistant bacterial strains .

Anti-inflammatory Effects

Pyridazine derivatives have been investigated for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathology of chronic inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further research in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that brominated pyridazine derivatives induce apoptosis in MCF-7 breast cancer cells, showing a synergistic effect with doxorubicin .
Study 2Antimicrobial ActivityEvaluated the efficacy of pyridazine-thioether compounds against various bacterial strains, revealing significant inhibition rates .
Study 3Anti-inflammatory PropertiesInvestigated the impact of pyridazine derivatives on cytokine production, confirming their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Molecular Docking and Binding Interactions

  • Pyridin-2(1H)-one derivatives () showed strong binding to antioxidant enzymes (e.g., catalase) via hydrogen bonding with nitrile and methoxy groups. The target compound’s bromophenyl and sulfanyl groups may interact similarly with hydrophobic pockets or catalytic sites .
  • The target compound’s piperidine ring may align with this trend .

Key Findings and Implications

Structural Flexibility: Replacement of pyridazine with benzotriazole () or pyridinone () alters electronic properties and bioactivity.

Halogen Effects : Bromophenyl groups consistently enhance bioactivity across analogs, likely via lipophilicity and halogen bonding .

Synthetic Accessibility : The target compound’s synthesis is more complex than benzotriazole derivatives () but comparable to Pd-catalyzed routes ().

Biological Activity

The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 893983-82-9) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S, with a molecular weight of 408.3 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a bromophenyl group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S
Molecular Weight408.3 g/mol
CAS Number893983-82-9

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antitumor Activity : Many pyridazine derivatives have been shown to inhibit key signaling pathways in cancer cells, particularly those involving BRAF and EGFR kinases . The presence of the bromophenyl group may enhance these effects through increased lipophilicity and receptor binding affinity.
  • Enzyme Inhibition : Compounds containing piperidine rings have demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and bacterial infections .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of This compound :

  • Antitumor Studies : A series of pyrazole derivatives were shown to exhibit potent antitumor activity by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarity suggests that our compound may exhibit comparable effects.
  • Antimicrobial Activity : Research on sulfanyl-containing compounds indicates significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Cytotoxicity Assessments : In vitro studies involving human cell lines (e.g., HEK-293) have indicated that many derivatives are non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .

Study 1: Antitumor Efficacy

In a study evaluating substituted pyridazine derivatives against Mycobacterium tuberculosis, compounds with similar scaffolds were found to possess IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular activity. The study highlights the importance of structural modifications in enhancing biological efficacy .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activities of piperidine derivatives demonstrated that certain compounds showed high inhibition rates against AChE, suggesting potential for neurological applications. The study concluded that modifications in the piperidine structure could lead to enhanced inhibitory effects .

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